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Compound of Interest

Compound Name: 6-Ethyl-4-methoxy-2-pyranone

Cat. No.: B025070 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Ethyl-4-methoxy-2-pyranone (CAS No. 106950-13-4). Designed for researchers, scientists,

and professionals in drug development, this document details predicted and expected

spectroscopic data, outlines experimental protocols for obtaining such data, and presents a

generalized workflow for spectroscopic analysis.

While a comprehensive search of public databases did not yield experimental spectroscopic

data for 6-Ethyl-4-methoxy-2-pyranone, this guide presents predicted Nuclear Magnetic

Resonance (NMR) data and expected key signals for Infrared (IR) Spectroscopy and Mass

Spectrometry (MS) based on the compound's structure.

Chemical Structure and Properties
IUPAC Name: 6-Ethyl-4-methoxy-2H-pyran-2-one

Molecular Formula: C₈H₁₀O₃[1][2]

Molecular Weight: 154.16 g/mol [1][2]

CAS Number: 106950-13-4[1]
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The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and the

expected characteristic absorption bands in IR spectroscopy and key fragments in mass

spectrometry for 6-Ethyl-4-methoxy-2-pyranone.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.8 - 6.0 Doublet 1H H-5

~5.2 - 5.4 Singlet 1H H-3

~3.8 - 4.0 Singlet 3H -OCH₃

~2.2 - 2.4 Quartet 2H -CH₂CH₃

~1.1 - 1.3 Triplet 3H -CH₂CH₃

Note: This data is predicted and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~164 - 166 C-2 (C=O)

~162 - 164 C-4 (-O-CH₃)

~160 - 162 C-6 (-CH₂CH₃)

~98 - 100 C-5

~88 - 90 C-3

~55 - 57 -OCH₃

~28 - 30 -CH₂CH₃

~11 - 13 -CH₂CH₃

Note: This data is predicted and may vary from experimental results.
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Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

~1720 - 1740 Strong
C=O stretch (α,β-unsaturated

lactone)

~1640 - 1660 Medium C=C stretch (pyranone ring)

~1560 - 1580 Medium C=C stretch (pyranone ring)

~1200 - 1250 Strong
C-O-C stretch (asymmetric,

enol ether)

~1000 - 1050 Medium
C-O-C stretch (symmetric, enol

ether)

~2850 - 3000 Medium C-H stretch (aliphatic)

Table 4: Expected Mass Spectrometry (MS) Fragments
m/z Ratio Proposed Fragment Ion

154 [M]⁺ (Molecular ion)

125 [M - C₂H₅]⁺ (Loss of ethyl group)

111 [M - CH₃CO]⁺ (Loss of acetyl group)

83
[M - C₂H₅ - CO]⁺ (Loss of ethyl and carbonyl

groups)

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a small organic

molecule like 6-Ethyl-4-methoxy-2-pyranone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6
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mL.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is typically used.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids or low-melting solids): Place a small drop of the sample directly onto the

diamond crystal of an ATR-FTIR spectrometer.

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the spectrum of the sample.
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The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., methanol, acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron

Ionization (EI) or Electrospray Ionization (ESI) sources.

Data Acquisition:

EI-MS: The sample is introduced into the ion source where it is bombarded with electrons,

causing ionization and fragmentation.

ESI-MS: The sample solution is sprayed through a charged capillary, creating charged

droplets from which ions are desolvated and enter the mass analyzer.

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Workflow and Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small organic molecule.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a small organic molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b025070#spectroscopic-data-nmr-ir-ms-of-6-ethyl-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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